(3As,6aS)-2-benzyl-1,3,3a,4,6,6a-hexahydrocyclopenta[c]pyrrol-5-one;hydrochloride
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Overview
Description
The compound “(3As,6aS)-2-benzyl-1,3,3a,4,6,6a-hexahydrocyclopenta[c]pyrrol-5-one;hydrochloride” belongs to a class of organic compounds known as pyrroles . Pyrroles are heterocyclic compounds containing a five-membered aromatic ring with one nitrogen atom .
Molecular Structure Analysis
The molecular structure of pyrroles typically consists of a five-membered ring with alternating single and double bonds, and one nitrogen atom . The specific structure of this compound could not be found in the search results.Physical and Chemical Properties Analysis
The physical and chemical properties of a compound depend on its specific structure. For pyrroles, these properties can include melting point, boiling point, and solubility . The specific physical and chemical properties of this compound could not be found in the search results.Scientific Research Applications
Synthesis and Biological Activities
Synthesis and Anticonvulsant Properties : Novel 1H-pyrrolo[1,2-a]benzimidazol-1-one derivatives, closely related to the compound , were synthesized and evaluated for their anticonvulsant properties. The anticonvulsant efficacy of these compounds was found to be influenced by substituents at specific positions on the polycyclic system, with certain derivatives showing significantly higher potency (Chimirri et al., 2001).
Antimicrobial and Anticancer Activities : Research on various heterocyclic compounds, including pyrrolone derivatives, has shown promising antimicrobial and anticancer activities. These compounds were synthesized and screened against a range of bacterial and cancer cell lines, demonstrating the potential of such structures in drug discovery (El-Sawy et al., 2013).
Chemical Synthesis and Properties
Efficient Synthesis of Hexahydrocyclopentapyrrolone Derivatives : An efficient and scalable synthesis method for tert-butyl(3aR,6aS)-5-oxohexahydrocyclopenta[c]pyrrole-2(1H)-carboxylate, a pharmacologically important intermediate, was developed. This synthesis process, highlighting the importance of hexahydrocyclopentapyrrolone derivatives, utilized cost-effective, high-yielding steps, making it viable for commercial production (Bahekar et al., 2017).
Safety and Hazards
Mechanism of Action
Mode of Action
Based on its chemical structure, it is likely that it interacts with its targets through non-covalent interactions such as hydrogen bonding, hydrophobic interactions, and van der waals forces .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other molecules can affect a compound’s stability and its interactions with its targets. The specific environmental factors influencing the action of EN300-7464170 are currently unknown .
Properties
IUPAC Name |
(3aS,6aS)-2-benzyl-1,3,3a,4,6,6a-hexahydrocyclopenta[c]pyrrol-5-one;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO.ClH/c16-14-6-12-9-15(10-13(12)7-14)8-11-4-2-1-3-5-11;/h1-5,12-13H,6-10H2;1H/t12-,13-;/m1./s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UJTWTDZAJUFRRO-OJERSXHUSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CN(CC2CC1=O)CC3=CC=CC=C3.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]2CN(C[C@H]2CC1=O)CC3=CC=CC=C3.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18ClNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.75 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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